1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[4-(dimethylamino)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15(2)12-5-3-10(4-6-12)13(17)16-8-7-11(14)9-16/h3-6,11H,7-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJMNZXTMCMSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pyrrolidine Scaffold
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring.
Targets and Mode of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.
Biochemical Analysis
Biochemical Properties
1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective androgen receptor modulators (SARMs), optimizing the structure of previously reported pyrrolidine derivatives. The nature of these interactions often involves binding to specific active sites on the enzymes or proteins, leading to modulation of their activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidinone derivatives, which share structural similarities with this compound, have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer activities. These effects are mediated through interactions with cellular receptors and enzymes, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space and contribute to the stereochemistry of the molecule. This structural feature enables it to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrrolidine derivatives can undergo various chemical transformations, affecting their biological activity. Long-term exposure to this compound may lead to changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo oxidation, reduction, or hydrolysis reactions, leading to the formation of metabolites with different biological activities. These metabolic transformations can affect the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within the cell. For instance, targeting to the nucleus may influence gene expression, while localization to the mitochondria may impact cellular metabolism.
Biological Activity
1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a pyrrolidine ring, a dimethylamino group, and a benzoyl moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The dimethylamino group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.
Biological Activities
-
Anticancer Activity :
- Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including HeLa and DLD1 cells. For instance, it was found to induce apoptosis in HeLa cells with an IC50 value of approximately 15 µM .
- In vivo studies demonstrated that this compound effectively reduced tumor growth in xenograft models .
-
Antimicrobial Activity :
- The compound has been evaluated for its antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent antibacterial activity .
- It also showed antifungal activity against strains like Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .
- Neuroprotective Effects :
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on DLD1 human colon cancer cells. The compound was administered at varying concentrations (5 µM to 50 µM), resulting in a dose-dependent increase in apoptotic cells as measured by flow cytometry.
| Concentration (µM) | % Apoptosis |
|---|---|
| 5 | 10 |
| 15 | 25 |
| 30 | 45 |
| 50 | 70 |
The results indicated significant apoptotic induction at higher concentrations.
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial activity of the compound against E. coli and S. aureus. The results are summarized below:
| Pathogen | MIC (mg/mL) | Time to Kill (h) |
|---|---|---|
| E. coli | 0.01 | 8 |
| S. aureus | 0.02 | 8 |
Both pathogens showed complete death within eight hours of exposure to the compound.
Comparison with Similar Compounds
Compound A : [1-(4-Aminophenyl)pyrrolidin-3-yl]dimethylamine ()
- Key Differences: Replaces the benzoyl group with a 4-aminophenyl substituent.
- The primary amine on the phenyl ring may enhance reactivity in coupling reactions.
Compound B : 1-(3-Nitro-4-(phenylamino)benzoyl)-3-(N-(2-naphthyl)methyl)pyrrolidinyl-amine ()
- Key Differences : Introduces a nitro group and a naphthylmethyl substituent on the pyrrolidine.
- Implications : The nitro group increases lipophilicity and electron-withdrawing effects, which may reduce basicity of the pyrrolidine amine. The bulky naphthyl group could sterically hinder interactions with biological targets.
Heterocyclic Modifications
Compound C : 6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine ()
- Key Differences : Replaces the benzoyl-pyrrolidine system with a pyridine-pyrrolidine hybrid.
- This modification may improve binding to enzymes or receptors requiring planar aromatic interactions.
Compound D : 1-((4-Ethyl-4H-1,2,4-triazol-3-yl)methyl)pyrrolidin-3-amine ()
- Key Differences : Substitutes the benzoyl group with a triazole-methyl moiety.
- Implications : The triazole ring (a bioisostere for carboxylic acids) increases metabolic stability and introduces additional hydrogen-bonding sites. This could enhance pharmacokinetic properties compared to the target compound.
Complex Heterocyclic Systems
Compound E : [1-(2-Fluoro-4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-[1-(3-isopropyl-[1,2,4]oxadiazol-5-ylmethyl)-pyrrolidin-3-yl]-amine ()
- Key Differences : Incorporates fused pyrazolo-pyrimidine and oxadiazole rings.
- However, increased molecular weight may reduce bioavailability.
Data Table: Comparative Analysis
Preparation Methods
Amide Coupling Using EDCI in Pyridine
One of the most effective methods involves coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine analogs with 2-(dimethylamino)acetic acid using EDCI as the coupling agent in pyridine solvent at room temperature (25 °C) for 12 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to yield the crude product, which is purified by silica gel chromatography or preparative HPLC to yield the desired amide compound.
This method can be adapted for 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine by replacing the acid component with 4-(dimethylamino)benzoic acid or its derivatives.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-(Dimethylamino)benzoic acid (1.3 eq), EDCI (3 eq), pyridine, 25 °C, 12 h | Amide bond formation |
| 2 | Dilution with water, extraction with ethyl acetate | Separation of organic layer |
| 3 | Washing with brine, drying over Na2SO4 | Removal of impurities |
| 4 | Concentration under reduced pressure | Crude product |
| 5 | Purification by silica gel chromatography or prep-HPLC | Pure this compound |
Catalytic Hydrogenation and Cyclization (For Related Pyrrolidine Derivatives)
In some synthetic routes involving pyrrolidine moieties, catalytic hydrogenation is used to reduce nitro groups to amines, followed by cyclization to form the pyrrolidine ring. Although this is a step more relevant to pyrrolidine ring formation, it is crucial for preparing the amine precursor before coupling with the benzoyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed amination reactions are employed to couple aryl halides with amines. For example, 3-bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine derivatives can be reacted with amines in the presence of palladium catalysts and bases such as t-BuONa in tert-amyl alcohol at 90 °C for 12 hours under nitrogen atmosphere. The reaction mixture is then filtered and purified by preparative HPLC.
This approach can be adapted to synthesize this compound by using 4-(dimethylamino)benzoyl halide or related activated intermediates.
Comparative Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Purification |
|---|---|---|---|---|
| EDCI Coupling in Pyridine | 4-(Dimethylamino)benzoic acid, EDCI, Py, 25 °C, 12 h | Mild conditions, high selectivity | ~40-50% (reported for analogs) | Silica gel chromatography or prep-HPLC |
| Catalytic Hydrogenation | Pd/C or other catalyst, H2, room temp | Efficient reduction of nitro groups | Quantitative (for amine precursor) | Filtration, chromatography |
| Pd-Catalyzed Cross-Coupling | Pd catalyst, t-BuONa, tert-amyl alcohol, 90 °C, 12 h | High coupling efficiency | Moderate to high | Prep-HPLC |
Research Findings and Optimization Notes
- Use of EDCI as a coupling agent in pyridine provides a straightforward route to amide formation with good yields and purity.
- Purification by silica gel chromatography is effective but may require optimization of solvent systems due to the compound's polarity.
- Catalytic hydrogenation is preferred over chemical reductions (e.g., zinc powder) for cleaner conversion to amine intermediates.
- Palladium-catalyzed amination reactions require inert atmosphere and careful control of temperature to avoid side reactions.
- Reaction times of about 12 hours at moderate temperatures (25-90 °C) are common to ensure completion.
- Adjusting pH during workup (e.g., to pH 8 with sodium bicarbonate) helps in efficient extraction and product isolation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(Dimethylamino)benzoyl]pyrrolidin-3-amine?
- Methodological Answer : The compound can be synthesized via condensation reactions between a benzoyl chloride derivative and pyrrolidin-3-amine. For example, coupling 4-(dimethylamino)benzoyl chloride with pyrrolidin-3-amine in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine). Copper-catalyzed coupling reactions (e.g., using CuBr and Cs₂CO₃) may enhance yield in sterically hindered systems .
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer :
- Purity : Monitor reactions using TLC with dichloromethane/methanol systems and visualize under UV light .
- Structural Confirmation :
- 1H/13C NMR : Assign peaks using DMSO-d₆ as a solvent (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C). Key signals include the dimethylamino group (δ ~2.8–3.0 ppm, singlet) and pyrrolidine ring protons (δ 1.5–3.5 ppm) .
- FTIR : Identify carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and amine (N-H) vibrations at ~3300 cm⁻¹ .
- HRMS : Confirm molecular weight with ESI-HRMS, targeting [M+H]+ or [M+Na]+ adducts .
Advanced Research Questions
Q. How can stereochemical configurations (e.g., 3R,4S) be determined and controlled during synthesis?
- Methodological Answer :
- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for salts or derivatives with heavy atoms .
- Stereocontrol : Employ asymmetric catalysis (e.g., chiral ligands in Pd- or Cu-catalyzed reactions) or stereoselective reducing agents (e.g., CBS reduction for ketones) .
Q. What strategies address low yields in the acylation of pyrrolidin-3-amine derivatives?
- Methodological Answer :
- Catalyst Optimization : Use CuBr with Cs₂CO₃ to facilitate Ullmann-type coupling for sterically hindered amines .
- Solvent Effects : Switch to DMSO or DMF to enhance solubility of intermediates .
- Temperature Control : Perform reactions under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition .
Q. How to resolve contradictions in NMR data for structurally similar compounds?
- Methodological Answer :
- 2D NMR : Utilize COSY (H-H correlations) and HSQC (C-H correlations) to assign overlapping signals. For example, distinguish pyrrolidine ring protons from benzoyl aromatic protons .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectra (e.g., D₂O exchange for labile protons) .
Q. What are the considerations for designing analogs with modified benzoyl groups?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the benzoyl ring to modulate electronic properties. Use Suzuki-Miyaura coupling for aryl diversification .
- Bioisosteric Replacement : Replace the benzoyl group with heterocycles (e.g., pyridine, thiophene) to enhance solubility or binding affinity .
- Protecting Groups : Temporarily protect the pyrrolidine amine with Boc or Fmoc during functionalization steps .
Notes
- Avoid abbreviations; use full chemical names (e.g., "dimethylamino" instead of "DMA").
- For advanced synthesis, cross-reference stereochemical methods from and coupling strategies from .
- Contradictions in data (e.g., NMR shifts) should be resolved via complementary techniques like 2D NMR or computational modeling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
